Ethyl Heptanoate

Catalog No.
S595128
CAS No.
106-30-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Heptanoate

CAS Number

106-30-9

Product Name

Ethyl Heptanoate

IUPAC Name

ethyl heptanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3

InChI Key

TVQGDYNRXLTQAP-UHFFFAOYSA-N

SMILES

Array

solubility

0.29 mg/mL
Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 3ml 70% ethanol (in ethanol)

Synonyms

Enanthic Acid Ethyl Ester; Cognac Oil; Enanthylic Ether; Ethyl Enanthate; Ethyl Heptanoate; Ethyl Heptylate; Ethyl n-Heptanoate; Ethyl Oenanthate; Ethyl Oenanthylate; NSC 8891; Oenanthic Ether

Canonical SMILES

CCCCCCC(=O)OCC

The exact mass of the compound Ethyl heptanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.29 mg/ml at 25 °c0.29 mg/mlslightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol1ml in 3ml 70% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8891. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Heptanoic Acids - Heptanoates - Supplementary Records. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl heptanoate is a medium-chain fatty acid ethyl ester characterized by its distinctive fruity, cognac-like odor and intermediate lipophilicity. As a highly processable, volatile organic compound, it serves as a critical raw material in the flavor and fragrance (F&F) industry, a specialized solvent, and a model compound for advanced biofuel research. Its precise seven-carbon acyl chain (C7) imparts a unique balance of vapor pressure, solubility, and thermal stability that bridges the gap between highly volatile short-chain esters and heavier, more viscous long-chain analogs. For industrial buyers, the procurement of ethyl heptanoate is driven by its predictable phase behavior under high pressure and its exact odor activity value, making it an indispensable component where precise volatility and sensory thresholds are non-negotiable [1].

Substituting ethyl heptanoate with closely related homologs, such as ethyl hexanoate (C6) or ethyl octanoate (C8), fundamentally compromises product performance in both sensory and thermophysical applications. In flavor matrices, a single carbon difference alters the lipophilicity (LogP) and matrix-binding affinity, drastically shifting how the compound releases from lipid or aqueous phases [1]. In biofuel and engineering contexts, the acyl chain length directly dictates dynamic viscosity and ignition delay; substituting with a longer-chain ester increases flow frictional resistance during high-pressure injection, while a shorter chain alters the vaporization rate and combustion phasing [2]. Consequently, generic substitution leads to unpredictable flavor profiles, altered solvent evaporation rates, and suboptimal atomization in mechanical systems.

Odor Detection Threshold and Formulation Potency

In aqueous systems, ethyl heptanoate demonstrates an odor detection threshold of 2.2 ppb, positioning it between its homologs ethyl hexanoate (1.0 ppb) and ethyl octanoate (15.0 ppb) [1]. This non-linear scaling in sensory detection means that substituting ethyl heptanoate with the C8 ester would require nearly a seven-fold increase in concentration to achieve the same baseline detection level.

Evidence DimensionOdor Detection Threshold (in water)
Target Compound Data2.2 ppb
Comparator Or BaselineEthyl octanoate (15.0 ppb) and Ethyl hexanoate (1.0 ppb)
Quantified DifferenceDetectability is 6.8x higher (threshold is 6.8x lower) than ethyl octanoate.
ConditionsAqueous solution baseline evaluation

Procurement for F&F requires exact threshold matching; substituting C7 with C8 drastically alters formulation costs and dosage requirements to achieve target sensory notes.

High-Pressure Dynamic Viscosity for Injection Systems

High-pressure thermophysical evaluations (up to 15 MPa) reveal that ethyl heptanoate maintains a consistently lower dynamic viscosity compared to ethyl octanoate across a 303–353 K temperature range [1]. At lower operational temperatures (e.g., 323 K), the viscosity gap between the C7 and C8 esters widens, indicating that ethyl heptanoate experiences significantly less flow frictional resistance under compression.

Evidence DimensionDynamic Viscosity under pressure
Target Compound DataLower absolute viscosity at 15 MPa
Comparator Or BaselineEthyl octanoate (higher viscosity)
Quantified DifferenceMeasurable reduction in viscosity, with the differential expanding at 323 K compared to 353 K.
Conditions303–353 K temperature range, 0.1 to 15 MPa pressure

For biofuel blending and engine injection modeling, the lower viscosity of the C7 ester reduces flow frictional resistance and improves cold-start atomization compared to the C8 homolog.

Matrix-Dependent Flavor Release and Lipophilicity

The release intensity of esters in lipid-rich matrices is highly dependent on their acyl chain length and resulting lipophilicity. In a standardized lipid matrix, the release intensity of ethyl heptanoate decreased by 60.6% due to hydrophobic binding, whereas the less lipophilic ethyl hexanoate experienced only a 32.3% reduction [1].

Evidence DimensionReduction in flavor release intensity in a lipid matrix
Target Compound Data60.6% decrease
Comparator Or BaselineEthyl hexanoate (32.3% decrease)
Quantified Difference28.3 percentage point greater retention in lipids for the C7 ester versus the C6 ester.
Conditions53% ABV solution interacting with a peanut lipid mouth-coating model

When formulating emulsions or lipid-containing products, buyers cannot substitute C6 for C7 without drastically altering the temporal flavor release and retention profile.

Precision Flavor and Fragrance Formulation

Due to its specific 2.2 ppb odor threshold and unique matrix-binding affinity (60.6% release reduction in lipids), ethyl heptanoate is the optimal choice for formulating complex fruit, cognac, and wine notes in both aqueous and emulsion-based food products. It provides a necessary middle ground that prevents the rapid flash-off of shorter esters while avoiding the heavy, waxy notes of C10+ esters[1].

Advanced Biofuel Surrogate Modeling

Ethyl heptanoate is heavily utilized as a model compound in combustion and hydrodeoxygenation (HDO) research. Its specific dynamic viscosity profile under high pressures (up to 15 MPa) makes it a superior candidate over ethyl octanoate for studying low-temperature atomization and flow frictional resistance in compression ignition engines[2].

Tunable Solvent for Extraction and Synthesis

With an intermediate boiling point (~189 °C) and a higher LogP than ethyl hexanoate, ethyl heptanoate serves as a highly effective, moderately volatile solvent. It is procured for processes that require a solvent capable of dissolving lipophilic intermediates without evaporating prematurely during mild thermal processing, ensuring reproducible synthesis routes [3].

Physical Description

Liquid
Colourless liquid with a wine, brandy-like odou

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 Da

Monoisotopic Mass

158.130679813 Da

Boiling Point

188.00 to 189.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.867-0.872

Melting Point

-66.1 °C

UNII

45R404Y5X8

GHS Hazard Statements

Aggregated GHS information provided by 1663 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 427 of 1663 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1236 of 1663 companies with hazard statement code(s):;
H226 (97.98%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.68 mmHg

Pictograms

Flammable

Flammable

Other CAS

106-30-9

Wikipedia

Ethyl_heptanoate

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Heptanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Influence of poly (lactide-co-glycolide) type and gamma irradiation on the betamethasone acetate release from the in situ forming systems

Mohammad Rafienia, Shahriar Hojjati Emami, Hamid Mirzadeh, Hamid Mobedi, Saeed Karbasi
PMID: 19450225   DOI: 10.2174/156720109787846243

Abstract

In situ forming biodegradable polymeric systems were prepared from Poly (DL-lactide-co-glycolide), RG504H (50:50, lactide:glycolide), RG756 (75:25) and mixture of them. They were dissolved in N-methyl-2-pyrrolidone (33% w/w) and mixed with betamethasone acetate (BTMA, 5 and 10% w/w) and ethyl heptanoate (5% w/w, as an additive). The effects of gamma irradiation, drug loading, type of polymers and solvent removal were evaluated on release profiles. Scanning electron microscopy (SEM) of RG756 samples loaded by BTMA did not show any degradation until two weeks. Differential scanning calorimeter (DSC) experiments confirmed insignificant decrease in T(g), and consequently release rate. Declining T(g) of RG504H and RG756 after gamma irradiation was about 0.4 and 1.46 degrees C, respectively. High performance liquid chromatography (HPLC) revealed that BTMA release is more rapid from the formulations prepared using the RG504H with lower molecular weight. The formulations prepared by RG756 had lower burst release (2.5-41%) than the samples based on RG504H (60-67%) and mixture of them (30-33%). Regarding this research three different kinds of steriled in situ forming systems were developed which can release BTMA for 24, 90 and 60 days.


Monographs on fragrance raw materials

D L Opdyke
PMID: 7286874   DOI: 10.1016/0015-6264(81)90363-1

Abstract




Odor detection of single chemicals and binary mixtures

J Enrique Cometto-Muñiz, William S Cain, Michael H Abraham
PMID: 15474656   DOI: 10.1016/j.bbr.2004.05.014

Abstract

The investigation explored the olfactory detectability of two chemically and structurally similar esters, ethyl propanoate and ethyl heptanoate, presented singly and in mixtures. Initially, we measured concentration-detection (i.e., psychometric) functions for the odor of ethyl propanoate and ethyl heptanoate presented singly. Using this information, we prepared binary mixtures of the two chemicals in varying complementary proportions and, also, selected concentrations of the single compounds, such that, if a rule of response-addition (i.e., independence of detection) were to hold, the stimuli (mixed and single) should approximate equal detection. Next, we measured the actual detectability of these stimuli within the same experiment. The results were analyzed in terms of response-addition (or -additivity) and of dose-addition (or -additivity). The outcome revealed that at low levels of detectability the mixtures approximate response-addition, that is, independence of detection, whereas at high levels of detectability they approximate dose-addition. In the light of previous findings for the olfactory detection of the more dissimilar chemical pairs 1-butanol/2-heptanone and butyl acetate/toluene, we conclude that the described outcome generalizes across a variety of chemical pairs.


Chemosensory additivity in trigeminal chemoreception as reflected by detection of mixtures

J Enrique Cometto-Muñiz, William S Cain, Michael H Abraham
PMID: 15112117   DOI: 10.1007/s00221-004-1890-5

Abstract

A series of experiments probed into the degree of chemosensory detection additivity exhibited by mixtures of ethyl propanoate and heptanoate in terms of their trigeminal detectability via nasal pungency (i.e., irritation) and eye irritation. Nasal pungency was tested in subjects lacking a functional sense of smell (i.e., anosmics) to avoid olfactory biases. First, we built concentration-detection functions for each chemical and sensory endpoint. Second, we used the data from the functions to prepare mixtures of the two compounds in complementary proportions, and suitable single-chemical standards, all of which should be equally detectable under a rule of complete additivity, i.e., independence of detection. Third, we compared the experimentally obtained detectability with that expected under such rule. The outcome revealed that, at a low detectability level (but still above chance), the mixtures showed complete additivity for both trigeminal endpoints. At a high detectability level (but below perfect detection), the mixtures showed complete additivity for nasal pungency but less than complete additivity for eye irritation. In the context of previous studies, the results consolidate a picture of higher degree of detection additivity at perithreshold levels in trigeminal than in olfactory chemoreception. The outcome presents another line of evidence suggesting broader chemical tuning in chemesthesis compared to olfaction.


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